molecular formula C20H34N2O10 B611214 t-Boc-N-amido-PEG4-NHS ester CAS No. 859230-20-9

t-Boc-N-amido-PEG4-NHS ester

Cat. No. B611214
M. Wt: 462.5
InChI Key: HHPGGUMKDXTEDQ-UHFFFAOYSA-N
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Description

T-Boc-N-amido-PEG4-NHS ester is a PEG derivative containing an NHS ester and a Boc-protected amino group . It is widely utilized as a crosslinker in drug delivery systems, diagnostics, and targeted therapies . The hydrophilic PEG spacer increases the solubility of compounds in aqueous media .


Synthesis Analysis

The Boc group can be deprotected under mild acidic conditions to form the free amine . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Molecular Structure Analysis

The molecular formula of t-Boc-N-amido-PEG4-NHS ester is C20H34N2O10 . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 3- [2- [2- [2- [2- [ (2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate .


Chemical Reactions Analysis

The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The protected amine can be deprotected by acidic conditions .


Physical And Chemical Properties Analysis

The molecular weight of t-Boc-N-amido-PEG4-NHS ester is 462.49 g/mol . It is soluble in DCM, DMF, DMSO . It appears as a Pale Yellow or Colorless Oily Liquid .

Scientific Research Applications

t-Boc-N-amido-PEG4-NHS ester is a PEG derivative containing a Boc-protected amine group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The protected amine can be deprotected by acidic conditions .

  • Drug Delivery Systems

    • Summary of Application : t-Boc-N-amido-PEG4-NHS ester is widely utilized as a crosslinker in drug delivery systems .
    • Methods of Application : The NHS ester group in the molecule can react with primary amines in a pH 7-9 buffer to form stable amide bonds, making it useful for pegylation - the covalent attachment of PEG to molecules and surfaces .
    • Results or Outcomes : The use of this compound in drug delivery systems can improve the solubility and stability of drugs, and reduce their immunogenicity .
  • Bioconjugation

    • Summary of Application : This compound is suitable for bioconjugation, the process of creating a stable covalent link between two molecules .
    • Methods of Application : The NHS ester group reacts with primary amines at pH 7-9 to form stable amide bonds .
    • Results or Outcomes : Bioconjugation allows for the attachment of various probes to biomolecules, enhancing their properties for use in a wide range of biological applications .
  • Diagnostics and Targeted Therapies

    • Summary of Application : t-Boc-N-amido-PEG4-NHS ester is used in diagnostics and targeted therapies .
    • Methods of Application : It is used as a crosslinker, capable of binding to primary amines in proteins or other amine-modified molecules .
    • Results or Outcomes : Its use in diagnostics and targeted therapies allows for the specific detection and treatment of diseases .

Future Directions

T-Boc-N-amido-PEG4-NHS ester is a promising molecule in the field of drug delivery systems, diagnostics, and targeted therapies . Its ability to increase the solubility of compounds in aqueous media makes it a valuable tool in these fields .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O10/c1-20(2,3)31-19(26)21-7-9-28-11-13-30-15-14-29-12-10-27-8-6-18(25)32-22-16(23)4-5-17(22)24/h4-15H2,1-3H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPGGUMKDXTEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-N-amido-PEG4-NHS ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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